Influence of 3-Alkyl Chain Length on In Vitro Potency of Pyrazole Antagonists
In a series of 1H-pyrazole-5-carboxylate angiotensin II antagonists, a clear structure-activity relationship (SAR) was observed for the 3-alkyl substituent. Compounds with a 3-butyl group demonstrated higher in vitro potency against the AT1 receptor compared to their 3-propyl counterparts. For example, a 3-butyl analogue (19t) had an IC50 of 0.19 nM, whereas a 3-propyl analogue (19z) with the same N1-substituent was less potent in the receptor assay [1]. This class-level inference suggests that the butyl chain in 3-Butyl-5-(methoxymethyl)-1H-pyrazole is a key pharmacophore that may confer higher target affinity compared to shorter alkyl chains like propyl.
| Evidence Dimension | In vitro binding affinity (IC50) |
|---|---|
| Target Compound Data | Data not available for 3-Butyl-5-(methoxymethyl)-1H-pyrazole |
| Comparator Or Baseline | 3-Butyl vs. 3-Propyl on a related pyrazole-5-carboxylate scaffold. 3-Butyl analogue (19t) IC50 = 0.19 nM; 3-Propyl analogue (19z) IC50 = less potent than 19t (exact value not provided in source) [1]. |
| Quantified Difference | The 3-butyl analogue was described as more potent in vitro than the 3-propyl analogue. |
| Conditions | Rabbit aorta AT1 receptor binding assay [1]. |
Why This Matters
This data provides a quantitative rationale for selecting 3-butyl substituted pyrazoles over 3-propyl analogs for projects where high in vitro target affinity is a primary optimization goal.
- [1] Ashton, W. T., Hutchins, S. M., Greenlee, W. J., Doss, G. A., Chang, R. S. L., Lotti, V. J., ... & Siegl, P. K. S. (1993). Nonpeptide angiotensin II antagonists derived from 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates. Journal of Medicinal Chemistry, 36(23), 3595-3605. View Source
